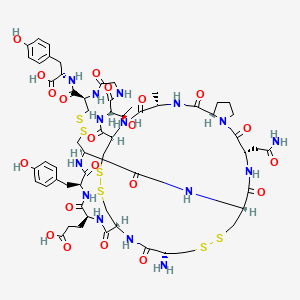

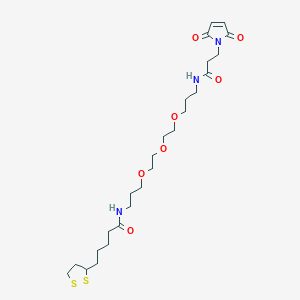

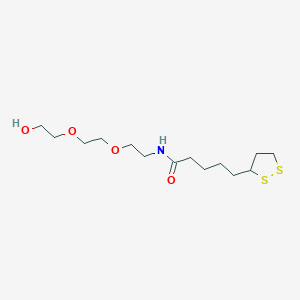

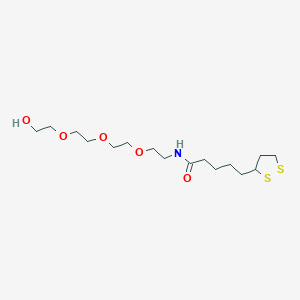

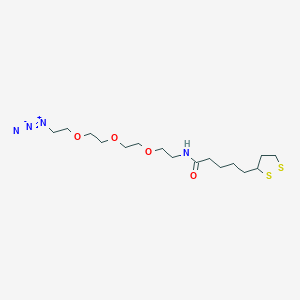

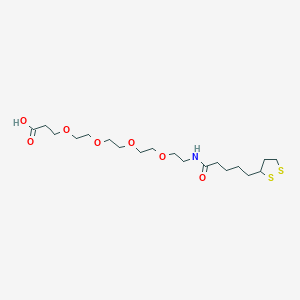

1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LRH-1 Inhibitor-3 is the first small molecule antagonist of LRH-1 activity.

Aplicaciones Científicas De Investigación

Induction of Naïve-like Pluripotency in Human Cells

LRH-1 Inhibitor-3, when used in combination with other chemical agonists, can induce a naïve-like pluripotent state in human cells during reprogramming . This process is instrumental in the generation of new cell lines from blastocysts and the conversion of pre-established human pluripotent stem cells (hPSCs) .

Contribution to Human-Mouse Interspecies Chimeras

The compound has been shown to contribute to the creation of human-mouse interspecies chimeras . This is particularly useful in the field of developmental biology and genetic research .

Role in Intestinal Cell Proliferation and Renewal

LRH-1 Inhibitor-3 promotes intestinal cell proliferation and renewal . It is highly expressed in the stem cells localized in the crypts and plays a key role in maintaining the balance between proliferation, differentiation, migration, and cell death in the intestinal epithelium .

Involvement in Intestinal Inflammatory Pathways

The compound is extensively correlated with diverse intestinal inflammatory pathways . This suggests its potential role in the treatment of inflammatory bowel diseases .

Role in Tumorigenesis

Alterations of LRH-1 pathways, which the compound is involved in, are associated with tumor formation . This highlights its potential role in cancer research, particularly in the study of colorectal cancer (CRC), the world’s fourth most deadly cancer .

Inhibition of Pro-Inflammatory Cytokine Production

LRH-1 Inhibitor-3 has been shown to limit the production of pro-inflammatory cytokines in macrophages . This suggests its potential use in the treatment of conditions characterized by excessive inflammation .

Mecanismo De Acción

Target of Action

LRH-1 Inhibitor-3, also known as 1-(3’-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone or 1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone, primarily targets the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a member of the nuclear receptor superfamily and is a ligand-regulated transcription factor that plays crucial roles in metabolism, development, and immunity .

Mode of Action

It is known that lrh-1 can be modulated by various synthetic ligands . When a ligand binds to the Ligand Binding Domain (LBD) of LRH-1, it induces a conformational change of the binding pocket, altering the orientation of the ligand-dependent activation function domain (AF-2). This drives the recruitment of cofactors, and the resulting complex translocates to the nucleus, where it binds to specific DNA-recognized binding sites, thereby affecting the expression of downstream genes .

Propiedades

IUPAC Name |

1-[3-[3-[1-(2-morpholin-4-ylethyl)pyrazol-3-yl]phenyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-18(27)19-4-2-5-20(16-19)21-6-3-7-22(17-21)23-8-9-26(24-23)11-10-25-12-14-28-15-13-25/h2-9,16-17H,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRQICGVSRRRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3'-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)

![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)